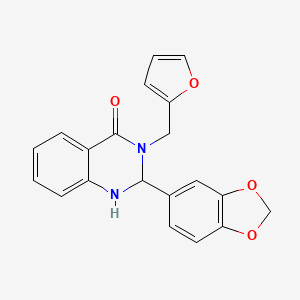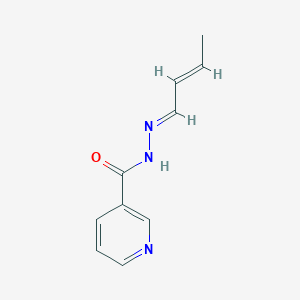![molecular formula C17H22N4O6S B10954877 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(2-ethoxybenzyl)acetamide](/img/structure/B10954877.png)
2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(2-ethoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(2-ethoxybenzyl)acetamide is a complex organic compound that features a pyrazole ring, a sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(2-ethoxybenzyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfonylated pyrazole with 2-ethoxybenzylamine and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyrazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anti-inflammatory properties, due to the presence of the pyrazole ring and the nitro group.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of multiple functional groups allows for interactions with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(2-ethoxybenzyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the sulfonyl and acetamide groups.
N-(2-Ethoxybenzyl)acetamide: Contains the acetamide moiety but lacks the pyrazole and sulfonyl groups.
Uniqueness
The uniqueness of 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(2-ethoxybenzyl)acetamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the pyrazole ring, nitro group, sulfonyl group, and acetamide moiety provides a versatile platform for further chemical modifications and biological interactions.
Properties
Molecular Formula |
C17H22N4O6S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfonyl]-N-[(2-ethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H22N4O6S/c1-4-27-15-8-6-5-7-14(15)9-18-16(22)10-28(25,26)11-20-13(3)17(21(23)24)12(2)19-20/h5-8H,4,9-11H2,1-3H3,(H,18,22) |
InChI Key |
LAOWGUSXORPZSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CS(=O)(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B10954805.png)
![(4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10954808.png)
![(1Z)-N'-hydroxy-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanimidamide](/img/structure/B10954819.png)

![({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B10954827.png)
![2-Ethyl 4-propan-2-yl 5-({[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10954844.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide](/img/structure/B10954847.png)

![4,4'-[(4-chlorophenyl)methanediyl]bis[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol]](/img/structure/B10954853.png)
![N-[6-bromo-2-(2,4-dipropoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10954854.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954861.png)

![N-benzhydryl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954865.png)
![Ethyl 4-({[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B10954884.png)
